BQU57

描述

BQU57 是一种小分子抑制剂,选择性地靶向 Ras 样 GTPases RalA 和 RalB。 它以其抑制这些蛋白质活性的能力而闻名,这些蛋白质在各种细胞过程中起着至关重要的作用,包括细胞生长和肿瘤发生 。 This compound 在临床前研究中显示出抑制某些类型癌症肿瘤生长的潜力 .

准备方法

合成路线和反应条件

BQU57 是通过多步化学过程合成的。关键步骤包括形成二氢吡喃并吡唑核心结构,然后引入赋予其生物活性的官能团。合成路线通常包括以下步骤:

形成二氢吡喃并吡唑核心: 这涉及在受控条件下使适当的起始原料反应以形成核心结构。

官能团修饰: 在核心结构中引入氨基、甲基和三氟甲基以增强其生物活性.

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的记录,但合成可能涉及大型化学反应器和纯化过程,以确保高产率和纯度。 该化合物通常以固体形式保存在 -20°C 下以保持稳定性 .

化学反应分析

Binding Kinetics and Selectivity

BQU57 selectively binds the GDP-bound form of Ral GTPases, with minimal affinity for GTP-bound states or related GTPases (e.g., Ras, RhoA). Key findings include:

Table 1: Binding Affinity of this compound

- NMR Analysis : this compound induces significant chemical shift changes in residues within RalB's switch-II region (aa 70–77) and helix α2 (aa 78–85), confirming binding to an allosteric pocket adjacent to the GDP-binding site .

- Selectivity : No binding observed for RalB-GTP (GNP-bound) or other GTPases (e.g., KRAS, RhoA) .

Mechanism of Inhibition

This compound disrupts Ral-effector interactions critical for tumor growth:

- RalBP1 Binding Inhibition : Blocks RalA/B binding to effector RalBP1 (IC<sub>50</sub>: 2–3 μM in cellular assays) .

- Cellular Effects :

Table 2: Pharmacological Activity in Cancer Models

| Cell Line | Ral Dependency | IC<sub>50</sub> (μM) | Key Observation | Source |

|---|---|---|---|---|

| H2122 | Yes | 2.0 | Colony formation inhibited by >80% | |

| H358 | Yes | 1.3 | Synergy with Ral siRNA knockdown | |

| H460 | No | >100 | No significant effect |

Structural Insights

- Binding Site : A hydrophobic pocket formed by switch-II, helix α2, and helix α3 in Ral-GDP . Computational modeling (using RalA-GDP as a template) corroborates NMR and ITC data .

- State Specificity : this compound binds exclusively to the inactive (GDP-bound) conformation, as confirmed by:

In Vivo Pharmacokinetics and Efficacy

This compound demonstrates favorable drug-like properties:

Table 3: Pharmacokinetic Profile

科学研究应用

In Vitro Studies

Cell Line Sensitivity :

In vitro studies demonstrated that BQU57 effectively inhibits the growth of human lung cancer cell lines, specifically H2122 and H358, with IC50 values of 2.0 μM and 1.3 μM, respectively . The compound's efficacy was compared to RBC8, showing superior performance.

Colony Formation Assays :

this compound was tested for its ability to inhibit anchorage-independent growth in soft agar assays. Results indicated that this compound significantly reduced colony formation in Ral-dependent cell lines but had no effect on Ral-independent lines .

In Vivo Studies

Xenograft Models :

The antitumor activity of this compound was assessed in mouse xenograft models. Following intraperitoneal administration, this compound was found to penetrate tumor tissues effectively and inhibit tumor growth significantly compared to control groups . Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg .

Pharmacokinetics :

Pharmacokinetic studies revealed favorable properties for this compound as a drug candidate, with effective serum concentrations achieved post-administration .

Case Studies

作用机制

BQU57 通过选择性地结合 RalA 和 RalB 的 GDP 结合形式发挥作用,从而阻止其激活。这种结合发生在靠近鸟嘌呤核苷酸结合口袋的变构位点,使蛋白质处于非活性状态。 抑制 RalA 和 RalB 的激活会破坏下游信号通路,这些通路对于细胞生长和存活至关重要,从而导致肿瘤生长的抑制 .

相似化合物的比较

与其他类似化合物相比,BQU57 对 Ral GTPases 具有高度选择性,这一点是独一无二的。一些相关化合物包括:

RBC8: This compound 的衍生物,对 Ral GTPases 具有相似的抑制效应,但效力和选择性特征不同.

CID-4785700: 另一种 Ral 抑制剂,具有不同的化学性质和生物活性.

This compound 因其在临床前癌症模型中的特异性结合亲和力和有效性而脱颖而出,使其成为研究和潜在治疗开发的宝贵工具 .

生物活性

BQU57 is a small molecule that has garnered attention for its potent biological activity, particularly as an inhibitor of Ral GTPases, which are implicated in various cancer processes. This article provides a detailed overview of the biological activity of this compound, supported by case studies, data tables, and research findings.

Overview of Ral GTPases

RalA and RalB are small GTPases that play critical roles in cancer cell survival, migration, and metastasis. They are involved in several cellular processes, including endocytosis and cytokinesis, making them attractive targets for cancer therapy . this compound has been identified as a selective inhibitor of these proteins, demonstrating significant effects on tumor growth both in vitro and in vivo.

This compound specifically binds to the GDP-bound form of Ral proteins, inhibiting their activity. This was confirmed through various biochemical assays, including NMR spectroscopy and Isothermal Titration Calorimetry (ITC), which revealed a binding affinity (K_D) of approximately 7.7 μM for RalB-GDP . The compound's mechanism involves:

- Binding to Allosteric Sites : this compound binds to an allosteric site on RalA and RalB, inhibiting their activation and downstream signaling pathways.

- Inhibition of Anchorage-Independent Growth : this compound effectively reduces colony formation in soft agar assays for Ral-dependent cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various human lung cancer cell lines. The compound exhibited the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| H2122 | 2.0 |

| H358 | 1.3 |

| H460 | Not sensitive |

| Calu6 | Not sensitive |

These results indicate that this compound selectively inhibits Ral-dependent cell lines while showing no effect on those that do not rely on Ral for growth .

In Vivo Studies

Pharmacokinetic studies in mouse xenograft models have shown that this compound can effectively penetrate tumor tissues after systemic administration. Following intraperitoneal injection, the compound was detected in tumor tissues, indicating favorable pharmacokinetic properties essential for a potential therapeutic agent .

Case Studies

Case Study 1: Lung Cancer Xenograft Model

In a study involving human lung cancer xenografts, treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The compound's ability to inhibit Ral activity was confirmed through colony formation assays post-treatment.

Case Study 2: Pancreatic Ductal Adenocarcinoma (PDAC)

this compound also demonstrated efficacy in PDAC models by decreasing anchorage-independent growth, further supporting its role as a therapeutic agent against cancers driven by Ral GTPases .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of BQU57 in inhibiting RalA/B activation?

this compound acts as a cell-permeable, reversible inhibitor that binds to the GDP-bound form of RalA/B in an allosteric manner, preventing their activation . This inhibition reduces active RalA/B levels, which is critical for blocking anchorage-independent growth in lung cancer cell lines (e.g., H2122 and H358). The specificity of this compound for RalA/B over related GTPases like Ras or RhoA has been confirmed in vivo, with no off-target effects observed in mouse tumor models .

Q. What experimental methods are recommended to validate this compound’s cellular uptake and pharmacokinetics?

Cellular uptake can be quantified using LC/MS-MS after treating cells (e.g., H2122) with this compound (10 µM) at timed intervals (1–60 minutes). Pharmacokinetic studies in mice involve intraperitoneal (IP) administration followed by tumor tissue analysis to measure drug bioavailability and active RalA/B suppression .

Q. How should this compound be stored and prepared for in vitro assays?

this compound is soluble in DMSO (50 mg/mL stock) and should be stored at 2–8°C to maintain stability. For experiments, dilute stock solutions in cell culture media to working concentrations (e.g., 1–10 µM), ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity .

Q. What are the IC₅₀ values of this compound in common lung cancer cell models?

| Cell Line | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| H2122 | 2.0 | Anchorage-independent growth | |

| H358 | 1.3 | Anchorage-independent growth |

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate this compound’s antitumor efficacy?

- Model : Use immunodeficient mice implanted with H2122 or H358 xenografts.

- Dosage : Administer this compound via daily IP injections (e.g., 10 mg/kg).

- Endpoints : Measure tumor volume weekly and analyze RalA/B activity in excised tumors using immunoblotting for p-RalA .

- Controls : Include vehicle-treated cohorts and validate Ral-specific effects by comparing RalA/B levels to Ras/RhoA .

Q. What methodological approaches resolve contradictions in this compound’s efficacy across cell lines?

Discrepancies in responses (e.g., H2122 vs. H358) may arise from genetic heterogeneity or differential Ral dependency. To address this:

- Perform siRNA-mediated RalA/B knockdown in resistant cell lines to establish baseline sensitivity.

- Use dose-response assays (0–10 µM this compound) combined with downstream pathway analysis (e.g., STAT3 phosphorylation) to identify compensatory mechanisms .

- Validate findings in 3D culture models or patient-derived xenografts (PDXs) to improve translational relevance .

Q. How does this compound modulate downstream signaling pathways like STAT3 and FAM3C?

this compound reduces p-RalA levels in a dose-dependent manner, which correlates with decreased FAM3C expression and STAT3 phosphorylation. Key methods include:

- Immunoblotting : Quantify p-RalA (Thr-72), FAM3C, and p-STAT3 (Tyr-705) in treated vs. untreated cells .

- Functional assays : Assess invasion (Boyden chamber) and colony formation (soft agar) to link pathway inhibition to phenotypic changes .

Q. What biophysical techniques confirm this compound’s binding affinity for Ral-GDP?

Surface Plasmon Resonance (SPR) is used to determine binding kinetics. For RalB-GDP, SPR data show a KD of 4.7 µM , confirming reversible interaction . Complementary methods like isothermal titration calorimetry (ITC) or crystallography can further elucidate structural binding motifs .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address variability in this compound’s tumor suppression across animal models?

- Sample Size : Use ≥8 mice per group to account for biological variability.

- Pharmacodynamic Markers : Monitor active RalA/B levels in tumors at multiple time points post-treatment.

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare tumor growth curves and pathway modulation .

Q. What controls are essential when testing this compound in combination therapies?

- Single-Agent Controls : Include this compound-only and comparator drug-only arms.

- Synergy Analysis : Use the Chou-Talalay method to calculate combination indices (CI) .

- Toxicity Monitoring : Assess body weight and organ histology to differentiate efficacy from adverse effects .

Q. Data Contradiction and Reproducibility Guidelines

Q. How can researchers validate findings if this compound’s effects conflict with prior Ral inhibition studies?

- Replicate Key Experiments : Repeat dose-response and binding assays using identical cell lines and reagents.

- Cross-Validate with Orthogonal Tools : Compare results to RalA/B siRNA or CRISPR knockout models .

- Publish Negative Data : Document conditions where this compound underperforms (e.g., in KRAS-mutant vs. wild-type contexts) to guide future studies .

Q. What steps ensure reproducibility in this compound-related research?

属性

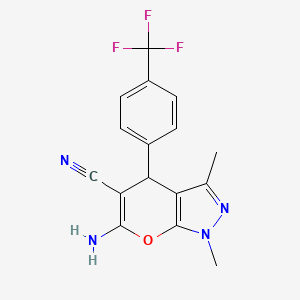

IUPAC Name |

6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCMHHSFXFMZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637739-82-2 | |

| Record name | 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。